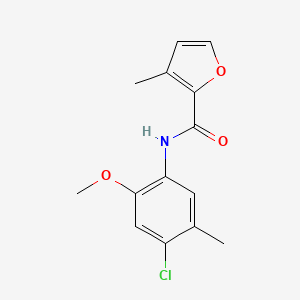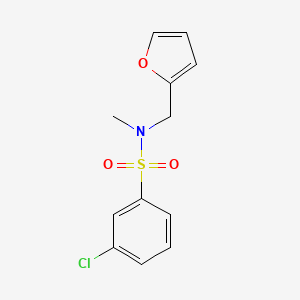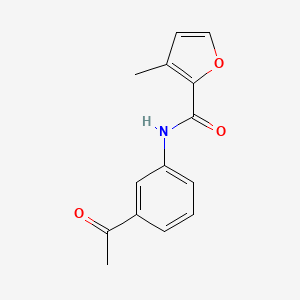
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AM404 is a derivative of anandamide, an endogenous cannabinoid, and is known to interact with the endocannabinoid system in the body.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide is known to interact with the endocannabinoid system in the body. It inhibits the reuptake of anandamide, which is an endogenous cannabinoid, leading to increased levels of anandamide in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may contribute to the therapeutic properties of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has analgesic effects by inhibiting the release of substance P, which is involved in pain perception. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over the concentration and purity of the compound. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has also been shown to have low toxicity in animal studies. However, the limitations of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide include its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-3-methylfuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-acetylphenyl)-3-methylfuran-2-carboxamide. Another area of research is the investigation of the potential therapeutic properties of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, the interaction of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide with other systems in the body, such as the immune system, should be investigated to gain a better understanding of its mechanism of action.
Métodos De Síntesis
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3-methylfuran-2-carboxylic acid with acetic anhydride and anhydrous aluminum chloride to form 3-acetyl-3-methylfuran-2-carboxylic acid. This intermediate product is then reacted with 3-aminophenol in the presence of acetic anhydride and sodium acetate to form N-(3-acetylphenyl)-3-methylfuran-2-carboxamide.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-7-18-13(9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPHIIVCQJOULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
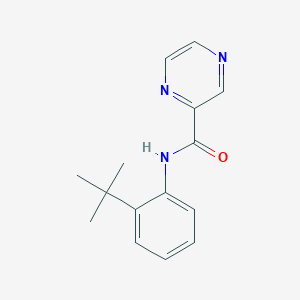

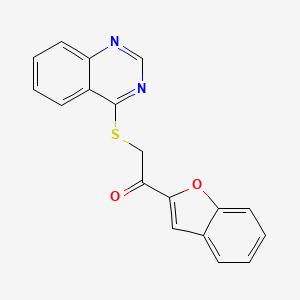
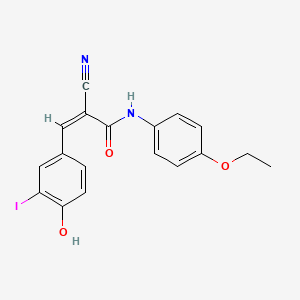
![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
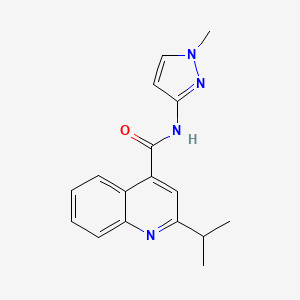
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)

